molecular formula C10H19Cl2N3O B2356205 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride CAS No. 1808436-98-7

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride

Cat. No.: B2356205
CAS No.: 1808436-98-7
M. Wt: 268.18
InChI Key: YOOUQKLIPMMKHA-UHFFFAOYSA-N
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Description

{1-[Amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride (CAS: 1808436-98-7) is a small organic molecule with the molecular formula C₁₀H₁₉Cl₂N₃O and a molecular weight of 268.18 g/mol . Its structure features a cyclobutane ring substituted with a methanol group and an aminomethylpyrazole moiety, which is protonated as a dihydrochloride salt. This salt form enhances solubility and stability, making it suitable for pharmaceutical research. The compound is commercially available through multiple global suppliers, including specialized chemical manufacturers in China, India, and the United States .

Properties

IUPAC Name

[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOUQKLIPMMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Component Preparation

A crucial precursor for this synthesis is (1-methyl-1H-pyrazol-4-yl)methanol (CAS: 112029-98-8), which can be prepared through the reduction of 1-methylpyrazole-4-carbaldehyde:

Reagent Amount Function
1-methylpyrazole-4-carbaldehyde 31.6 mmol Starting material
Sodium borohydride 66.1 mmol (2.09 equiv.) Reducing agent
Methanol 25 mL Solvent
4N aqueous hydrochloric acid 20 mL For pH adjustment
Saturated potassium carbonate As needed For basification

The procedure involves:

  • Dissolving 1-methylpyrazole-4-carbaldehyde in methanol
  • Adding sodium borohydride portionwise with vigorous gas evolution
  • Stirring for 3 hours at room temperature
  • Cooling to 0°C and slowly acidifying to pH ~1 with 4N aqueous hydrochloric acid
  • Basifying with saturated potassium carbonate solution
  • Extracting with ethyl acetate

This method yields (1-methyl-1H-pyrazol-4-yl)methanol with a yield of approximately 97%.

Boronic Acid Derivatives

For certain coupling reactions in the synthetic pathway, (1-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 847818-55-7) may serve as an important building block. This compound facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Synthetic Approaches to the Target Compound

Direct Synthetic Route

Based on the structural components, a potential direct synthetic route would involve:

  • Preparation of a cyclobutylmethanol derivative
  • Introduction of an amino group at the appropriate position
  • Coupling with the pyrazole component
  • Salt formation with hydrochloric acid

Convergent Synthesis Strategy

A convergent approach could involve separate synthesis of the pyrazole and cyclobutyl components followed by:

  • Activation of (1-methyl-1H-pyrazol-4-yl)methanol to form a reactive intermediate
  • Reaction with a cyclobutyl derivative containing a protected amino group
  • Deprotection of the amino functionality
  • Salt formation with hydrochloric acid to yield the dihydrochloride

Critical Reaction Conditions and Parameters

The synthesis of this compound requires careful control of reaction conditions:

Parameter Recommended Range Impact on Synthesis
Temperature -30°C to 100°C depending on step Controls reaction rate and selectivity
pH 1-2 for acidification, 7-8 for coupling Affects reactivity and stability
Solvent System Organic solvents (dichloromethane, ethanol, dioxane) Influences solubility and reaction efficiency
Catalyst Pd-based catalysts for coupling reactions Facilitates carbon-carbon bond formation
Inert Atmosphere Nitrogen or argon Prevents oxidation of sensitive intermediates

Palladium-Catalyzed Coupling Reactions

For the incorporation of the pyrazole moiety, palladium-catalyzed cross-coupling reactions are often employed. Based on related pyrazole chemistry, conditions might include:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Na₂CO₃ or K₃PO₄
  • Solvent: Dioxane/water mixture
  • Temperature: 80-120°C
  • Reaction time: 1-12 hours under inert atmosphere

Reductive Amination Approach

An alternative approach may involve reductive amination to form the C-N bond between the pyrazole and cyclobutyl components:

  • Formation of an imine intermediate between a pyrazole-4-carbaldehyde and an amino-cyclobutylmethanol
  • Reduction with sodium borohydride or sodium cyanoborohydride
  • Salt formation with HCl

Purification and Isolation

Purification of this compound typically involves:

Recrystallization

Recrystallization from suitable solvent systems enhances purity. For similar pyrazole compounds, effective recrystallization has been achieved using:

  • Aqueous ethanol (35-40%)
  • Aqueous methanol
  • Dichloromethane/ethyl acetate mixtures

Salt Formation

The formation of the dihydrochloride salt is typically performed in the final step:

  • Dissolving the free base in an appropriate organic solvent (ethanol or ethyl acetate)
  • Adding hydrochloric acid (typically 4M HCl in ethyl acetate or dioxane)
  • Isolating the precipitated salt by filtration

Analytical Characterization

The final compound should be characterized using various analytical techniques:

Analytical Method Information Obtained
NMR Spectroscopy (¹H, ¹³C) Structural confirmation
HPLC Purity assessment (target >95-99%)
Mass Spectrometry Molecular weight confirmation
Elemental Analysis Composition verification
X-ray Crystallography Crystal structure determination

Scale-up Considerations

For larger-scale preparation, several factors must be considered:

Process Optimization

When scaling up the synthesis, key parameters to optimize include:

  • Heat transfer efficiency
  • Mixing dynamics
  • Reaction kinetics
  • Solvent volumes
  • Purification techniques

Quality Control

Maintaining consistent quality during scale-up requires:

  • In-process testing
  • Intermediate characterization
  • Validated analytical methods
  • Batch-to-batch consistency monitoring

Chemical Reactions Analysis

Types of Reactions

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

  • Biological Activity Studies : Research has indicated that {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride exhibits potential antimicrobial and anticancer properties. Interaction studies are crucial for understanding how this compound interacts with specific biological receptors or enzymes, which could elucidate its therapeutic effects and safety profiles.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use in treating various diseases due to its unique structural properties that may enhance efficacy against specific targets.

Industry

  • Development of New Materials : Its unique chemical properties make it suitable for developing new materials and chemical processes, particularly in the field of polymer science.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research indicated that the compound exhibited cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride (CAS: 1629527-24-7)

  • Molecular Formula: C₆H₁₁NO·HCl
  • Molecular Weight : 149.62 g/mol (free base: 113.16 g/mol)
  • Key Differences: Replaces the 1-methylpyrazole-4-yl group with a methylamino substituent.

(b) N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride

  • Molecular Formula : C₅H₁₀Cl₂N₃
  • Molecular Weight : 165.66 g/mol
  • Key Differences: Retains the methylpyrazole core but lacks the cyclobutylmethanol scaffold.

(c) {[1-(Methoxymethyl)cyclobutyl]methyl}amine hydrochloride (CAS: 1609402-91-6)

  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Key Differences : Substitutes the pyrazole moiety with a methoxymethyl group. The methoxy group introduces polarity, which may enhance aqueous solubility but reduce lipophilicity compared to the pyrazole-containing target compound .

Pharmacological and Physicochemical Properties

Property Target Compound {1-[(Methylamino)methyl]cyclobutyl}methanol HCl N,1-Dimethyl-1H-pyrazol-4-amine diHCl
Molecular Weight (g/mol) 268.18 149.62 165.66
Aromatic Rings 1 (pyrazole) 0 1 (pyrazole)
Solubility (Predicted) High (dihydrochloride salt) Moderate (monohydrochloride) High (dihydrochloride salt)
Hydrogen Bond Donors 3 2 2

Key Observations :

  • The dihydrochloride salt form improves solubility compared to monohydrochloride derivatives, critical for in vivo applications .

Biological Activity

{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride, also known by its CAS number 1808436-98-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₉Cl₂N₃O
  • Molecular Weight : 268.18 g/mol
  • IUPAC Name : (1-(amino(1-methyl-1H-pyrazol-4-yl)methyl)cyclobutyl)methanol dihydrochloride

The compound features a cyclobutyl group attached to an amino pyrazole moiety, suggesting potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclobutyl Framework : The cyclobutyl structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino-Pyrazole Moiety : The amino group is attached to a methyl-substituted pyrazole, which is then linked to the cyclobutyl framework.
  • Salt Formation : The final product is converted into its dihydrochloride salt form to enhance solubility and stability.

Anticancer Properties

Recent studies have explored the anticancer potential of similar pyrazole derivatives, which may provide insights into the activity of this compound. For instance, compounds designed with pyrazole structures have shown significant inhibitory effects on tubulin polymerization, leading to apoptosis in cancer cell lines such as HeLa. The IC50 values for these compounds ranged from 0.21 to 0.31 μM, indicating potent activity against cancer cells .

The proposed mechanism of action for pyrazole derivatives involves:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : Compounds similar to {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol may activate caspases, promoting programmed cell death.

Study on Related Pyrazole Derivatives

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various pyrazole derivatives as potential anticancer agents. Among these, a specific derivative demonstrated an IC50 value of 2.12 μM against tubulin assembly, with significant growth inhibition across multiple cancer cell lines .

Evaluation in Animal Models

Further research could involve evaluating the compound in animal models to assess its pharmacokinetics and therapeutic efficacy. Such studies would provide crucial data on dosage, bioavailability, and potential side effects.

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₉Cl₂N₃O
Molecular Weight268.18 g/mol
CAS Number1808436-98-7
Purity≥95%
Storage ConditionsRoom Temperature

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride, and how can purity be ensured during synthesis?

  • Methodology : Multi-step synthesis typically involves cyclobutane ring formation, followed by functionalization with pyrazole and amino groups. For example, cyclobutyl intermediates may be synthesized via [2+2] cycloaddition or ring-closing metathesis. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol).
  • Purity Control : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase (e.g., toluene:methanol:acetic acid = 10:2:1) to monitor reaction progress . Final purification via recrystallization or preparative HPLC ensures ≥98% purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to confirm cyclobutyl, pyrazole, and methanol moieties.
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and isotopic pattern.
    • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from conformational flexibility in the cyclobutyl ring?

  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to study ring puckering or chair-boat transitions.
  • Computational Modeling : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data.
  • X-ray Crystallography : Provides definitive structural evidence to validate NMR assignments .

Q. What strategies are effective for polymorph screening of this dihydrochloride salt, and how do polymorphs impact bioavailability?

  • Polymorph Screening :

  • Use solvent-mediated crystallization (e.g., ethanol/water mixtures) under varying temperatures.
  • Characterize forms via XRPD, DSC, and TGA to identify hydrate/anhydrate transitions .
    • Bioavailability : Dissolution studies (pH 1.2–6.8) correlate polymorph solubility with in vitro permeability (e.g., Caco-2 cell assays).

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., cyclobutane ring opening).
  • Formulation : Develop lyophilized powders or nanoemulsions to enhance aqueous solubility and reduce hydrolysis. Monitor stability via HPLC-UV at 254 nm .

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